(R)-tert-Butyl 2-amino-3-cyclohexylpropanoate can be classified as:
The synthesis of (R)-tert-Butyl 2-amino-3-cyclohexylpropanoate typically involves several steps, utilizing various synthetic methodologies.
The reaction conditions, such as temperature, solvent choice, and reaction time, play critical roles in achieving high yields and enantioselectivity. For example, using solvents like dichloromethane or ethyl acetate can enhance solubility and reaction rates.
The molecular structure of (R)-tert-Butyl 2-amino-3-cyclohexylpropanoate can be described as follows:
The three-dimensional conformation of this compound is influenced by steric hindrance from the bulky tert-butyl and cyclohexyl groups, which may affect its interactions in biological systems.
(R)-tert-Butyl 2-amino-3-cyclohexylpropanoate participates in various chemical reactions typical for amino acid derivatives:
The mechanism of action for (R)-tert-Butyl 2-amino-3-cyclohexylpropanoate largely depends on its application context:
The physical and chemical properties of (R)-tert-Butyl 2-amino-3-cyclohexylpropanoate include:
(R)-tert-Butyl 2-amino-3-cyclohexylpropanoate has several notable applications:
(R)-tert-Butyl 2-amino-3-cyclohexylpropanoate serves as a pivotal target molecule for asymmetric biomimetic transamination methodologies that replicate enzymatic processes. These strategies employ chiral catalysts or enzymes to install the stereogenic center with high enantiomeric excess, leveraging the inherent nucleophilicity of α-keto ester precursors. The cyclohexyl moiety within the substrate presents distinctive steric challenges during transamination, necessitating precisely tuned catalysts to overcome conformational barriers and achieve stereoselective amination. Contemporary research focuses on in situ-generated biomimetic cofactors that facilitate proton transfer while minimizing racemization—a critical advancement enabling gram-scale production of enantiopure material. Transaminase enzymes immobilized on solid supports demonstrate remarkable efficiency for this conversion, achieving >98% enantiomeric excess under mild aqueous conditions. This enzymatic route significantly reduces heavy metal contamination risks associated with traditional catalytic asymmetric methods while providing exceptional stereochemical fidelity essential for pharmaceutical applications [7].
Table 1: Performance Metrics for Transamination Approaches
Transamination System | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) | Scale Demonstrated |
---|---|---|---|---|
Chiral Pyridoxamine Mimetic | 48 | 78 | 92 | 5 mmol |
Immobilized ω-Transaminase | 24 | 95 | >99 | 100 mmol |
Metal-Ligand Complex Catalysis | 72 | 65 | 85 | 2 mmol |
The tert-butyl ester group in *(R)-tert-Butyl 2-amino-3-cyclohexylpropanoate provides exceptional stability under diverse reaction conditions, positioning this chiral synthon as a versatile precursor in complex molecule assembly. Its synthetic utility manifests prominently in pharmaceutical contexts where the sterically constrained cyclohexylalanine moiety imparts crucial conformational restrictions to biologically active molecules. The Boc-protected derivative undergoes smooth transformation to amide coupling partners through activation of the carboxylic acid functionality, enabling iterative peptide chain elongation. Nucleophilic displacement reactions at the β-position remain feasible due to the ester's moderate steric shielding, permitting strategic functional group interconversions. The compound's commercial availability through suppliers like Ambeed (CAS 16874-08-1) facilitates its incorporation into drug discovery pipelines targeting cardiovascular and metabolic diseases where this stereochemical configuration demonstrates enhanced receptor binding affinity [2] [5].
Table 2: Commercial Derivatives and Pharmaceutical Intermediates
Chemical Derivative | CAS Number | Supplier | Application in Synthesis |
---|---|---|---|
(R)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanoate | 16874-08-1 | Ambeed | API intermediate for APJ receptor agonists |
(S)-tert-Butyl 2-amino-4-methylpentanoate | 21691-53-2 | Ambeed | Peptidomimetic backbone modification |
(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid | 213552-45-5 | BLD Pharm | Constrained glutamate analog |
The (R)-configuration of 2-amino-3-cyclohexylpropanoate derivatives induces critical conformational constraints when incorporated into peptidomimetic scaffolds, effectively stabilizing β-turn and helical secondary structures inaccessible to proteinogenic amino acids. This stereospecific backbone modulation proves indispensable in developing protease-resistant pseudopeptides, as evidenced in apelin receptor (APJ) agonists where cyclohexylalanine substitutes enhance metabolic stability while preserving receptor engagement. Structure-activity relationship (SAR) studies demonstrate that the (R)-enantiomer provides optimal hydrophobic contact with the APJ receptor's transmembrane domain, yielding compounds with sub-micromolar agonist activity (EC₅₀ = 800 ± 0.1 nM). Molecular dynamics simulations reveal that the equatorial conformation of the cyclohexyl ring in this stereoisomer minimizes steric clashes with valine-168 and leucine-172 residues within the binding pocket. The tert-butyl ester further serves as a convertible handle for late-stage diversification through hydrolysis or amidation, enabling the synthesis of focused libraries for pharmacological optimization without epimerization risk [7] [4].
1.4 tert-Butoxycarbonyl (Boc) Protection-Deprotection Dynamics in Solid-Phase Synthesis
The Boc-protected variant of this chiral building block, *(R)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanoate, exhibits optimal orthogonality in multi-step solid-phase peptide synthesis (SPPS) strategies. Traditional Boc deprotection employs strong protic acids like trifluoroacetic acid (TFA), which risks tert-butyl ester cleavage and racemization at the stereogenic center. Contemporary methodologies address this limitation through silicon-based deprotecting agents; iodotrichlorosilane (generated in situ from silicon tetrachloride/sodium iodide) achieves quantitative Boc removal within 15 minutes at 0°C while preserving both the ester functionality and chiral integrity. This electrophilic reagent operates through selective N-alkyloxycarbonyl bond activation without attacking the backbone ester linkage. The method's neutrality (pH 6.5-7.5) prevents aspartimide formation and cysteine oxidation, making it particularly advantageous for synthesizing complex cyclohexylalanine-containing peptides like oxytocin analogs. Deprotection kinetics studies reveal a half-life of <3 minutes for Boc removal using iodotrichlorosilane, significantly outpacing conventional TFA-mediated cleavage while suppressing racemization to <0.5% [7] [10].
Table 3: Comparative Boc-Deprotection Efficiency in SPPS
Deprotection Reagent | Reaction Conditions | Deprotection Time | Racemization (%) | Ester Integrity (%) |
---|---|---|---|---|
Trifluoroacetic Acid (TFA) | 25°C, 30 min | 30 min | 2.8 | 92 |
Iodotrichlorosilane | 0°C, DCM, 15 min | 15 min | 0.4 | >99 |
3-Methoxypropylamine | 80°C, 3h | 180 min | <0.1 | >99 |
Lewis Acid Catalysis (ZnBr₂) | 25°C, 60 min | 60 min | 1.2 | 95 |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0